molecular formula C15H25O6P B2723119 bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate CAS No. 67691-79-6

bis(propan-2-yl) [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate

Cat. No.: B2723119
CAS No.: 67691-79-6
M. Wt: 332.333
InChI Key: JFUAQVYYTPUOBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds contains multiple bonds, including aromatic bonds and ether bonds . The exact molecular structure of “(3,4-Dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol” would require further analysis.

Scientific Research Applications

Cardioselective Beta-Adrenergic Blocking Agents

A study by Hoefle et al. (1975) synthesized a series of compounds including ones related to (3,4-Dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol for their potential in cardioselective beta-blockade. The introduction of specific groups led to enhanced cardioselectivity, illustrating the compound's relevance in designing selective beta-adrenergic blockers for clinical use (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).

Lignin Chemistry and Acid Treatment

Li, Lundquist, and Stenhagen (1996) conducted studies on acid treatment of birch lignin and its effects, producing derivatives related to (3,4-Dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol. This research contributes to understanding lignin chemistry and the potential for creating valuable chemical derivatives through specific treatments (Li, Lundquist, & Stenhagen, 1996).

Fungal Metabolism of Dimethoxycinnamic Acid

Enoki, Yajima, and Gold (1981) explored the metabolism of dimethoxycinnamic acid by the white rot fungus Phanerochaete chrysosporium, leading to the formation of compounds including 3-(3,4-dimethoxyphenyl)propionic acid. This study highlights the role of fungal metabolism in modifying organic compounds, potentially leading to new biotechnological applications (Enoki, Yajima, & Gold, 1981).

Photophysical Investigation of DMHP Dye

Asiri, Sobahi, Osman, and Khan (2017) investigated the photophysical properties of a compound synthesized from 3,4-dimethoxy benzaldehyde, closely related to (3,4-Dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol. Their research focused on understanding the solvatochromic properties and potential applications in determining critical micelle concentration, illustrating the compound's utility in photophysical studies (Asiri, Sobahi, Osman, & Khan, 2017).

Synthesis and Chemical Transformations

Research by Garzelli, Samaritani, and Malanga (2008) involved the synthesis of derivatives from dimethoxy-dihydrofuran, showcasing a new approach to creating complex and biologically interesting compounds. This demonstrates the chemical versatility and potential for creating novel compounds with (3,4-Dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol as a precursor or related structure (Garzelli, Samaritani, & Malanga, 2008).

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25O6P/c1-10(2)20-22(17,21-11(3)4)15(16)12-7-8-13(18-5)14(9-12)19-6/h7-11,15-16H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUAQVYYTPUOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC(=C(C=C1)OC)OC)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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